molecular formula C18H24O B12916578 5-Heptyl-3-methyl-2-phenylfuran CAS No. 89932-21-8

5-Heptyl-3-methyl-2-phenylfuran

Cat. No.: B12916578
CAS No.: 89932-21-8
M. Wt: 256.4 g/mol
InChI Key: ZWPGTZQHVDBTTB-UHFFFAOYSA-N
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Description

5-Heptyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-3-methyl-2-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1-heptyne with 3-methyl-2-phenylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of furan carboxylic acids or ketones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated furans or alkyl-substituted furans.

Scientific Research Applications

5-Heptyl-3-methyl-2-phenylfuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.

Mechanism of Action

The mechanism of action of 5-Heptyl-3-methyl-2-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran: Lacks the heptyl and methyl substituents, resulting in different chemical and biological properties.

    3-Methyl-2-phenylfuran: Similar structure but without the heptyl group, leading to variations in reactivity and applications.

    5-Heptyl-2-furanone: Contains a carbonyl group instead of the furan ring, resulting in distinct chemical behavior.

Uniqueness

5-Heptyl-3-methyl-2-phenylfuran is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its heptyl group enhances its hydrophobicity, while the phenyl and methyl groups contribute to its reactivity and stability.

Properties

CAS No.

89932-21-8

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

5-heptyl-3-methyl-2-phenylfuran

InChI

InChI=1S/C18H24O/c1-3-4-5-6-10-13-17-14-15(2)18(19-17)16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3

InChI Key

ZWPGTZQHVDBTTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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